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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of

PR-104, a hypoxia-activated prodrug, in combination with radiotherapy. Detailed protocols for

key experiments are provided to guide researchers in investigating the synergistic effects of

this combination therapy.

Introduction
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body

to the active hypoxia-activated prodrug, PR-104A.[1][2] Under hypoxic conditions, which are

characteristic of solid tumors, PR-104A is reduced by cellular reductases to its active

metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3] These metabolites are

potent DNA cross-linking agents that induce cell death.[4][5] Additionally, PR-104A can be

activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is

overexpressed in some tumors.[1] The combination of PR-104 with radiotherapy is a promising

strategy, as radiotherapy is less effective in hypoxic tumor regions, where PR-104 is selectively

activated.
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Radiotherapy primarily induces DNA double-strand breaks (DSBs), leading to cancer cell

death.[6] However, its efficacy is limited in hypoxic tumor microenvironments.[7] PR-104's

selective activation in these radioresistant hypoxic zones provides a complementary

mechanism of action. The active metabolites of PR-104 create DNA interstrand cross-links

(ICLs), a highly cytotoxic form of DNA damage.[4][5]

The synergistic effect of combining PR-104 and radiotherapy stems from the generation of

complex and overwhelming DNA damage. The cell's DNA damage response (DDR) is

challenged by the simultaneous presence of both DSBs and ICLs. The repair of ICLs often

involves the homologous recombination (HR) pathway, which can be initiated by the formation

of a DSB near the crosslink.[8][9] Radiotherapy-induced DSBs may therefore influence the

processing and repair of PR-104-induced ICLs. Conversely, the presence of ICLs may impair

the efficient repair of radiation-induced DSBs, leading to a state of "synthetic lethality" where

the combination of two non-lethal events (at certain doses) results in cell death.[4][10]
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Caption: Combined action of PR-104 and radiotherapy on DNA.
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Data Presentation
Preclinical Efficacy of PR-104A

Cell Line Condition IC50 (µM) Reference

SiHa Aerobic ~80 [11]

SiHa Hypoxic ~1-2 [11]

HT29 Aerobic >100 [2]

HT29 Hypoxic ~5 [2]

H460 Aerobic ~50 [2]

H460 Hypoxic ~0.5 [2]

A2780 Aerobic >100 [5]

A2780 Hypoxic ~10 [5]

In Vivo Antitumor Activity of PR-104 Monotherapy
Xenograft
Model

PR-104 Dose
(mg/kg)

Schedule Outcome Reference

Various Solid

Tumors (21/34

models)

550 weekly x 6
Objective

Response
[9]

Acute

Lymphoblastic

Leukemia (7/7

models)

550 weekly x 6

Maintained

Complete

Response

[9]

HT29 (colorectal) 717 (single dose) -
Significant tumor

growth delay
[2]

SiHa (cervical) 717 (single dose) -
Significant tumor

growth delay
[2]

H460 (lung) 717 (single dose) -
Significant tumor

growth delay
[2]
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Clinical Trial Toxicity Profile of PR-104 (Monotherapy
and Combination with Chemotherapy)

Adverse Event
(Grade 3/4)

PR-104 Weekly
(675 mg/m²/week)

PR-104 q3w (1100
mg/m²)

PR-104 +
Docetaxel/Gemcita
bine

Thrombocytopenia Dose-Limiting Toxicity Common Dose-Limiting Toxicity

Neutropenia Common Common Dose-Limiting Toxicity

Febrile Neutropenia - Dose-Limiting Toxicity Common

Fatigue Common Dose-Limiting Toxicity Common

Anemia Common Common Common

Infection - Dose-Limiting Toxicity Common

Enterocolitis - -
Reported in AML/ALL

trials

Note: Data is compiled from multiple Phase I and II trials.[1][12][13][14][15][16] Direct

comparison between studies should be made with caution due to different patient populations

and treatment regimens. No dedicated large-scale clinical trials for PR-104 in combination with

radiotherapy were identified.

Experimental Protocols
In Vitro Clonogenic Survival Assay for PR-104 and
Radiotherapy
This protocol is designed to assess the cytotoxic and radiosensitizing effects of PR-104A on

cancer cells under both normoxic and hypoxic conditions.
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Caption: Workflow for in vitro clonogenic survival assay.
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Materials:

Cancer cell line of interest (e.g., SiHa, HT29, H460)

Complete cell culture medium

PR-104A

Hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)

Irradiator (e.g., X-ray or gamma-ray source)

6-well plates

Crystal violet staining solution (0.5% w/v in methanol)

Phosphate-buffered saline (PBS)

Procedure:

Cell Culture: Maintain cells in logarithmic growth phase.

Cell Seeding: Trypsinize and seed cells into 6-well plates at densities determined empirically

to yield 50-150 colonies per well for each treatment condition.

Hypoxic Pre-incubation (for hypoxic arm): Place plates in a hypoxic chamber for 24 hours to

allow cells to acclimatize.

PR-104A Treatment:

Prepare a stock solution of PR-104A and dilute to desired concentrations in culture

medium.

Replace the medium in the wells with the PR-104A-containing medium.

Incubate for 2 hours (or other desired time) under either normoxic or hypoxic conditions.

Irradiation:
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Immediately after drug treatment, irradiate the plates at room temperature with doses

ranging from 0 to 8 Gy.

Colony Formation:

After irradiation, wash the cells with PBS, add fresh complete medium, and return to a

normoxic incubator.

Incubate for 7-14 days, or until colonies of at least 50 cells are visible.

Staining and Counting:

Aspirate the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.

Stain with crystal violet solution for 15 minutes.

Gently wash with water and allow to air dry.

Count the number of colonies in each well.

Data Analysis:

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells

seeded) for the untreated control.

Calculate the Surviving Fraction (SF) for each treatment = (Number of colonies formed /

(Number of cells seeded x PE)).

Plot SF on a logarithmic scale against the radiation dose on a linear scale.

In Vivo Tumor Growth Delay Assay
This protocol evaluates the efficacy of PR-104 in combination with radiotherapy in a xenograft

tumor model.

Materials:

Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line for xenograft implantation

PR-104

Irradiator with appropriate shielding for localized tumor irradiation

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells)

into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a

week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³),

randomize mice into treatment groups:

Vehicle control

PR-104 alone

Radiotherapy alone

PR-104 + Radiotherapy

Drug Administration: Administer PR-104 via an appropriate route (e.g., intravenous or

intraperitoneal injection) at a pre-determined dose and schedule.

Radiotherapy: At a specified time relative to PR-104 administration, irradiate the tumors with

a single or fractionated dose of radiation. Anesthetize the mice and shield the rest of the

body during irradiation.

Tumor Growth Delay Measurement: Continue to measure tumor volume regularly until

tumors reach a predetermined endpoint (e.g., 1000 mm³ or four times the initial volume).

Data Analysis:
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Plot the mean tumor volume for each group over time.

Determine the time for tumors in each group to reach the endpoint volume.

Calculate the tumor growth delay as the difference in the median time to reach the

endpoint volume between the treated and control groups.

γH2AX Immunofluorescence Staining for DNA Double-
Strand Breaks
This protocol is for the detection and quantification of DNA DSBs by visualizing γH2AX foci.
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Caption: Workflow for γH2AX immunofluorescence staining.
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Materials:

Cells grown on coverslips or in chamber slides

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA or normal goat serum in PBS)

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

Fluorescently labeled secondary antibody

DAPI-containing mounting medium

Fluorescence microscope

Procedure:

Cell Treatment: Treat cells with PR-104A and/or radiotherapy as desired.

Fixation: At various time points after treatment (e.g., 1, 4, 24 hours), wash cells with PBS and

fix with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10

minutes.

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in

blocking solution overnight at 4°C.

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled

secondary antibody for 1 hour at room temperature in the dark.

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting

medium containing DAPI for nuclear counterstaining.
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Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the

number of γH2AX foci per nucleus using image analysis software. At least 50-100 nuclei

should be scored per condition.

Conclusion
The combination of PR-104 with radiotherapy presents a rational and promising approach to

target radioresistant hypoxic tumor cells. The provided application notes and protocols offer a

framework for researchers to further investigate the mechanisms of synergy and to evaluate

the therapeutic potential of this combination in various cancer models. Careful consideration of

experimental design, including drug concentration, timing of administration, and appropriate

controls, is crucial for obtaining robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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